molecular formula C13H14BrClN4O B4671892 N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

Cat. No. B4671892
M. Wt: 357.63 g/mol
InChI Key: NDCBQTWAHLZRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, also known as BRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRP is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inflammation is also believed to be inhibited by N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea through the downregulation of certain cytokines and chemokines.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Inflammation is also believed to be inhibited by N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, which may be due to its ability to downregulate certain cytokines and chemokines. In addition, N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been shown to have herbicidal properties, which may be due to its ability to inhibit the activity of certain enzymes in plants.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to its use. For example, the yield of the synthesis reaction is relatively low, which can make it difficult to obtain large quantities of the compound. In addition, the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea. One area of interest is the development of more efficient synthesis methods to increase the yield of the reaction. Another area of interest is the study of the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, which could help to identify new potential applications for the compound. In addition, there is interest in studying the potential use of N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea as a precursor for the synthesis of metal-organic frameworks, which could have applications in materials science and catalysis.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been shown to have herbicidal properties. In material science, N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN4O/c1-8-9(7-19(2)18-8)6-16-13(20)17-12-4-3-10(14)5-11(12)15/h3-5,7H,6H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCBQTWAHLZRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)NC2=C(C=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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